molecular formula C19H23NO3S B2827283 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795088-01-5

2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Cat. No.: B2827283
CAS No.: 1795088-01-5
M. Wt: 345.46
InChI Key: FJPYSXNFULPXGT-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is an organic compound characterized by its complex structure, which includes an ethylthio group, a methoxyphenyl group, and a benzamide core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with a halogenated intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced through a Friedel-Crafts alkylation or acylation reaction, using methoxybenzene and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The benzamide core can be reduced to form corresponding amines under catalytic hydrogenation conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used for hydrogenation reactions.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects often involves in vitro and in vivo studies to determine its efficacy and mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For instance, modifications to its structure might enhance its activity or reduce toxicity, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylthio and methoxy groups can influence its solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-4-24-18-12-8-6-10-15(18)19(21)20-13-17(23-3)14-9-5-7-11-16(14)22-2/h5-12,17H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYSXNFULPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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